BenchChemオンラインストアへようこそ!

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Lipophilicity Membrane permeability Oral bioavailability prediction

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2117388-70-0, C₁₁H₁₂N₂O₃, MW 220.22) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine-3-carboxylate family, a privileged scaffold in medicinal chemistry underpinning clinically approved agents including zolpidem, alpidem, and zolimidine. This compound features a 5-methoxy substituent on the electron-rich pyridine ring and an ethyl ester at the 3-position of the imidazole-fused bicycle, yielding a predicted LogP of 1.52, TPSA of 52.83 Ų, pKa of 4.40, and density of 1.24 g/cm³.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B13650376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C(=CC=C2)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3
InChIKeyCWZLITIGXILUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2117388-70-0): Procurement-Grade Physicochemical and Structural Profile


Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2117388-70-0, C₁₁H₁₂N₂O₃, MW 220.22) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine-3-carboxylate family, a privileged scaffold in medicinal chemistry underpinning clinically approved agents including zolpidem, alpidem, and zolimidine [1]. This compound features a 5-methoxy substituent on the electron-rich pyridine ring and an ethyl ester at the 3-position of the imidazole-fused bicycle, yielding a predicted LogP of 1.52, TPSA of 52.83 Ų, pKa of 4.40, and density of 1.24 g/cm³ . Commercially available at 98% purity from multiple suppliers, it serves as a key synthetic intermediate for structure–activity relationship (SAR) exploration and late-stage functionalization programs targeting kinase inhibition, anti-infective, and anticancer applications [1][2].

Why Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Its Closest Analogs Without Scientific Consequence


Within the imidazo[1,2-a]pyridine-3-carboxylate chemical space, seemingly minor structural variations produce substantial changes in lipophilicity, conformational flexibility, hydrogen-bonding capacity, and biological target engagement. The 5-methoxy ethyl ester (target compound) occupies a distinct physicochemical niche: its LogP of 1.52 is 35% higher than the methyl ester analog (LogP 1.13) yet 33% lower than the 7-methoxy regioisomer (LogP 2.26), directly affecting membrane permeability predictions . The 3-carboxylate positional isomer is the validated attachment point for pharmacologically active amide and carboxylate derivatives in anti-tubercular and kinase inhibitor programs, whereas the 2-carboxylate isomer (LogP 1.52, CAS 1254170-70-1) has distinct reactivity and target profiles [1]. Furthermore, the 5-methoxy substitution pattern has been specifically identified through electrostatic potential map (EPM) analysis as optimal for CENP-E kinase inhibition, whereas the 5-bromo precursor showed inferior target engagement [2]. Generic substitution without accounting for these quantified differences in LogP, regiospecific reactivity, and substitution-dependent target engagement introduces uncontrolled variables that undermine experimental reproducibility and SAR interpretation [2].

Quantitative Differentiation Evidence for Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate vs. Closest Analogs


LogP Advantage of Ethyl Ester Over Methyl Ester Analog: 35% Higher Lipophilicity for Enhanced Membrane Permeability

The target compound (ethyl ester, CAS 2117388-70-0) exhibits a computed LogP of 1.5196, which is 0.3901 log units (34.5%) higher than the directly comparable methyl ester analog (CAS 2120340-87-4, LogP 1.1295), while both share identical TPSA (52.83 Ų) . This ΔLogP of approximately +0.4 translates to a roughly 2.5-fold increase in octanol/water partition coefficient, predicting enhanced passive membrane permeability without increasing polar surface area. Both compounds carry the same 5-methoxy substitution on the imidazo[1,2-a]pyridine-3-carboxylate core, making this a direct ester-for-ester comparison where only the alkyl chain length differs [1].

Lipophilicity Membrane permeability Oral bioavailability prediction Drug-likeness

Balanced Lipophilicity of 5-Methoxy vs. 7-Methoxy Regioisomer: 33% Lower LogP for Improved Drug-Likeness

The 5-methoxy substitution on the target compound yields a LogP of 1.5196, which is 0.7404 log units (32.8%) lower than the 7-methoxy regioisomer (CAS 1644071-15-7, LogP 2.26) despite identical molecular formula (C₁₁H₁₂N₂O₃) and molecular weight (220.22) . This ΔLogP of -0.74 places the 5-methoxy compound closer to the optimal drug-likeness range (LogP 1–3 per Lipinski guidelines), whereas the 7-methoxy regioisomer approaches the upper boundary where solubility and metabolic clearance concerns escalate [1]. The 5-methoxy regioisomer also exhibits a higher predicted density (1.24 vs. 1.20 g/cm³), reflecting different crystal packing potential that may influence solid-state formulation behavior .

Regioisomer differentiation Lipophilicity optimization Drug-likeness Lead optimization

Ethyl Ester as a Protected Carboxylic Acid Intermediate: 46% Lipophilicity Gain Over Free Acid for Improved Synthetic Utility

Compared to the free carboxylic acid analog (5-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, CAS 1555335-46-0, MW 192.17), the target ethyl ester exhibits a LogP of 1.5196 versus 1.0411—a gain of 0.4785 log units (46.0% higher lipophilicity) . Critically, the ethyl ester eliminates the hydrogen-bond donor (HBD = 0 vs. 1 for the free acid), reducing TPSA from 56.83 Ų (estimated for the acid) to 52.83 Ų . This dual advantage of higher LogP and zero HBD count predicts significantly improved passive membrane permeability and oral absorption according to Lipinski and Veber rules [1]. Furthermore, the ethyl ester serves as a masked carboxylic acid, enabling synthetic manipulation at other positions (e.g., C2, C6, C8) followed by selective deprotection to reveal the free acid for amide coupling or salt formation [2].

Prodrug strategy Synthetic intermediate Protecting group Carboxylic acid masking

5-Methoxy Substitution as a Privileged Position for CENP-E Kinase Inhibition: Class-Level Evidence with Nanomolar Potency

In a systematic structure–activity relationship study, Hirayama et al. (J Med Chem, 2015) employed electrostatic potential map (EPM) analysis to optimize substituents on the imidazo[1,2-a]pyridine scaffold, identifying the 5-methoxy derivative (+)-(S)-12 as the optimal CENP-E inhibitor with an IC50 of 3.6 nM, cellular phosphorylated histone H3 elevation EC50 of 180 nM, growth inhibition GI50 of 130 nM in HeLa cells, and in vivo antitumor activity (T/C ratio of 40% at 75 mg/kg) in a Colo205 colorectal cancer xenograft model [1][2]. The 5-methoxy substitution was selected over the 5-bromo starting point (compound 1a) specifically because EPM analysis revealed superior electrostatic complementarity with the CENP-E binding site [1]. While the exact compound (+)-(S)-12 contains additional substituents beyond the 5-methoxy-3-carboxylate core, this study provides class-level evidence that the 5-methoxy substitution pattern on the imidazo[1,2-a]pyridine scaffold is a validated pharmacophoric element for kinase inhibition, distinguishing it from 5-halo, 5-unsubstituted, or 6/7/8-methoxy analogs [1][3].

CENP-E inhibition Antimitotic Kinase inhibitor Anticancer Structure–activity relationship

Purity Specification Differentiation: 98% Baseline Enabling Reproducible SAR vs. 95% Alternatives

The target compound is commercially available at 98% purity (Leyan Cat. No. 1751720), compared to 95% purity for the 7-methoxy regioisomer from Bidepharm and 97% for the 2-carboxylate positional isomer . A 3% absolute purity difference (98% vs. 95%) corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5% impurities), which is consequential in SAR studies where minor impurities at the 1–5% level can produce false-positive biological readouts, particularly in high-sensitivity biochemical assays (e.g., nanomolar IC50 determinations) or cell-based phenotypic screens [1]. The 98% purity specification is supported by the vendor's batch-level QC documentation (NMR, HPLC, or GC) available upon request, providing procurement-grade traceability .

Purity specification Procurement quality Reproducibility Analytical chemistry

High-Value Application Scenarios for Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Leveraging the 5-Methoxy Privileged Scaffold

Medicinal chemistry teams pursuing antimitotic kinase targets (CENP-E, Nek2, PI3Kα) should prioritize this compound as a core scaffold based on the Hirayama et al. (2015) EPM-guided SAR evidence demonstrating that 5-methoxy substitution on the imidazo[1,2-a]pyridine core enables single-digit nanomolar CENP-E inhibition (IC50 3.6 nM for class representative (+)-(S)-12) [1]. The ethyl ester at C3 provides a synthetic handle for direct amidation or hydrolysis to the carboxylic acid for further diversification, consistent with the derivatization strategy validated in the US20180354948A1 patent for generating imidazo[1,2-a]pyridine-3-carboxylate libraries [2]. The balanced LogP of 1.52 positions this scaffold favorably within drug-like chemical space, avoiding the excessive lipophilicity (LogP 2.26) of the 7-methoxy regioisomer that risks solubility-limited pharmacology .

Anti-Tubercular Drug Discovery Using Imidazo[1,2-a]pyridine-3-carboxylate Core

The imidazo[1,2-a]pyridine-3-carboxamide class has demonstrated nanomolar activity against Mycobacterium tuberculosis H37Rv (MIC ≤ 0.006 μM for optimized leads) with improved pharmacokinetic profiles [1]. This compound serves as the direct synthetic precursor to such carboxamides via ester hydrolysis and amide coupling. Its 98% purity specification ensures that downstream amidation products meet the quality thresholds required for minimum inhibitory concentration (MIC) determination without confounding impurity-derived antimycobacterial artifacts [2]. The 5-methoxy substituent provides an electron-donating group that modulates the pyridine ring electronics, potentially influencing target binding at the QcrB cytochrome bc1 complex or FtsZ protein—both validated targets for imidazo[1,2-a]pyridine-based anti-TB agents .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 220.22 and LogP of 1.52—both within fragment-like property space (MW < 300, LogP ≤ 3 per the Rule of Three)—this compound qualifies as a viable fragment for FBDD campaigns [1]. The ethyl ester functional group enables facile conjugation to DNA tags for DEL construction while maintaining a 3-rotatable-bond profile that balances conformational flexibility with binding entropy considerations [2]. The TPSA of 52.83 Ų falls within the optimal range for cell-permeable fragments, and the absence of hydrogen-bond donors (HBD = 0) differentiates it from the free acid analog, which carries one HBD and would require protection prior to DEL chemistry . The 5-methoxy group provides a UV-active chromophore beneficial for LC-MS detection and purification tracking in parallel synthesis workflows [3].

Selective Chemical Biology Probe Development via Regiospecific 3-Carboxylate Derivatization

The 3-carboxylate position on the imidazo[1,2-a]pyridine scaffold has been identified as the privileged attachment point for generating biologically active amide derivatives in multiple target classes, including RGGT inhibitors and anti-TB agents [1][2]. In contrast, the 2-carboxylate positional isomer (CAS 1254170-70-1) addresses a different chemical space with distinct target engagement profiles relevant to GABAA receptor modulation rather than kinase or anti-infective applications . For chemical biology groups developing selective probes, the target compound provides unambiguous regiospecificity at C3, eliminating the risk of isomeric contamination that would confound target identification studies employing photoaffinity labeling or chemoproteomic workflows [3]. The compound's predicted pKa of 4.40 ensures that the imidazo[1,2-a]pyridine nitrogen remains largely unprotonated at physiological pH, preserving its capacity for key hydrogen-bonding interactions with target proteins .

Quote Request

Request a Quote for Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.